molecular formula C13H15BrN2O2 B8112715 1-(4-Bromo-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione

1-(4-Bromo-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione

Cat. No.: B8112715
M. Wt: 311.17 g/mol
InChI Key: AMILLRGCTCXFMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones. This compound is characterized by the presence of a bromine atom and two methyl groups attached to a phenyl ring, which is further connected to an imidazolidine-2,4-dione moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione typically involves the reaction of 4-bromo-3,5-dimethylphenyl isocyanate with 5,5-dimethylhydantoin. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: The imidazolidine ring can be reduced to form imidazolidines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable catalyst.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Reactions: Formation of 1-(4-substituted-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione.

    Oxidation Reactions: Formation of N-oxides.

    Reduction Reactions: Formation of imidazolidines.

Scientific Research Applications

1-(4-Bromo-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The bromine atom and the imidazolidine-2,4-dione moiety play crucial roles in its binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-(4-Chloro-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione
  • 1-(4-Fluoro-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione
  • 1-(4-Iodo-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione

Comparison: Compared to its analogs, 1-(4-Bromo-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione exhibits unique reactivity due to the presence of the bromine atom, which can participate in various substitution reactions. The bromine atom also influences the compound’s electronic properties, making it distinct from its chloro, fluoro, and iodo counterparts.

Properties

IUPAC Name

1-(4-bromo-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c1-7-5-9(6-8(2)10(7)14)16-12(18)15-11(17)13(16,3)4/h5-6H,1-4H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMILLRGCTCXFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)N2C(=O)NC(=O)C2(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 2-((4-bromo-3,5-dimethylphenyl)amino)-2-methyl propanoic acid (5.79 g of the compound obtained from Reaction 1-1) in dichloromethane (62 mL) and acetic acid (62 mL), sodium cyanate (5.03 g, 59.8 mmol) was added at room temperature. The mixture was stirred at room temperature for three hours. A saturated solution of sodium hydrogen carbonate (400 mL) was added to adjust the pH to 7-8 using a 5 N aqueous sodium hydroxide, and this mixture was extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. The obtained solid was washed sequentially with ethyl acetate-hexane and then with dichloromethane-hexane to obtain 1-(4-bromo-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione (3.80 g, 66%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
5.79 g
Type
reactant
Reaction Step One
Quantity
62 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium cyanate
Quantity
5.03 g
Type
reactant
Reaction Step Four
Quantity
62 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromo-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione
Reactant of Route 2
1-(4-Bromo-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
1-(4-Bromo-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione
Reactant of Route 4
1-(4-Bromo-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione
Reactant of Route 5
1-(4-Bromo-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione
Reactant of Route 6
1-(4-Bromo-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.